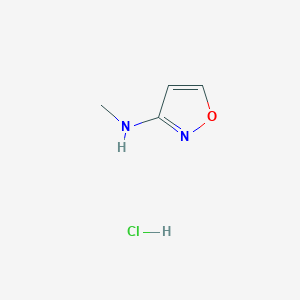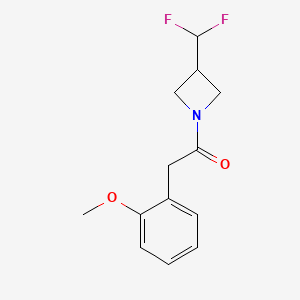
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as DAAE, is a chemical compound with potential applications in scientific research. This compound belongs to the family of azetidinones and has been synthesized through various methods.
Mécanisme D'action
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in an overall increase in inhibitory neurotransmission, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to increase the duration of the loss of righting reflex induced by pentobarbital, which is a measure of sedative-hypnotic activity. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to increase the latency to onset of convulsions induced by pentylenetetrazol, which is a measure of anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone is its short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and selective modulators of the GABA-A receptor based on the structure of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, particularly in the treatment of anxiety and epilepsy. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone at the molecular level.
Méthodes De Synthèse
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized through a multistep process starting from 2-methoxybenzaldehyde and 3,3-difluoro-1-chloropropane. The first step involves the conversion of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol, followed by the conversion of 2-methoxybenzyl alcohol to 2-methoxyphenylacetic acid. The second step involves the reaction of 2-methoxyphenylacetic acid with 3,3-difluoro-1-chloropropane to form the intermediate 2-(2-methoxyphenyl)ethyl 3,3-difluoro-1-chloropropanoate. Finally, the intermediate is cyclized to form 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone.
Applications De Recherche Scientifique
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is an important target for drugs used to treat anxiety, epilepsy, and insomnia. 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising compound for further research.
Propriétés
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTUOBNBMUYOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


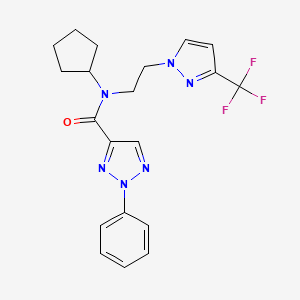
![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)
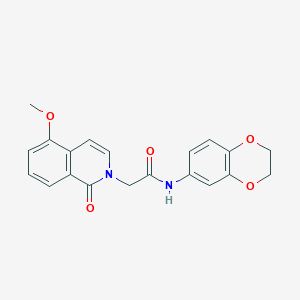

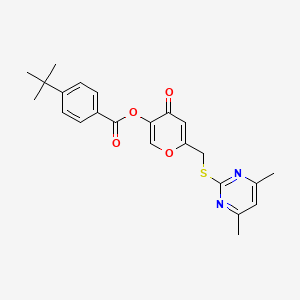

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
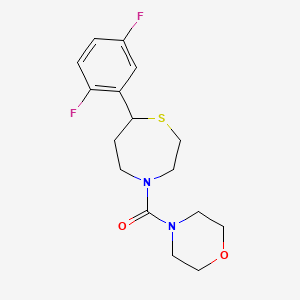

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)

